6-Bromo-4-fluoro-1,3-benzothiazole-2-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

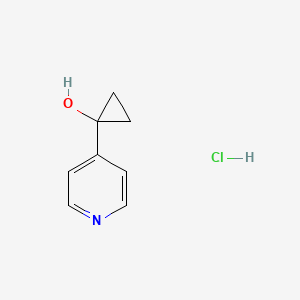

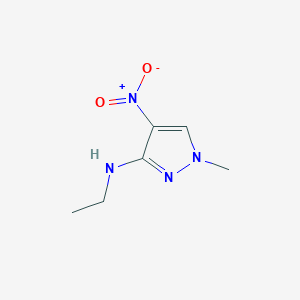

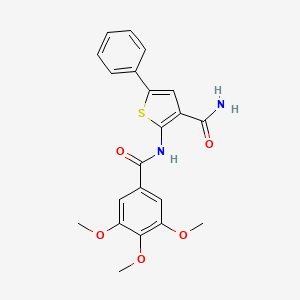

6-Bromo-4-fluoro-1,3-benzothiazole-2-thiol is a chemical compound with the CAS Number: 1379366-90-1 . It has a molecular weight of 264.14 .

Synthesis Analysis

The synthesis of benzothiazoles, which includes 6-Bromo-4-fluoro-1,3-benzothiazole-2-thiol, involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . DMSO plays three vital roles: carbon source, solvent, and oxidant . A simple, green, and efficient method enables the synthesis of benzothiazoles from o-amino(thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium .Molecular Structure Analysis

The InChI code for 6-Bromo-4-fluoro-1,3-benzothiazole-2-thiol is1S/C7H3BrFNS2/c8-3-1-4(9)6-5(2-3)12-7(11)10-6/h1-2H,(H,10,11) . This code provides a standard way to encode the compound’s molecular structure and formula. Chemical Reactions Analysis

Benzothiazoles, including 6-Bromo-4-fluoro-1,3-benzothiazole-2-thiol, can be synthesized through various reactions. For instance, iodine promotes a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles . Another method involves a straightforward synthesis of 2-arylbenzothiazoles from 2-aminothiophenol and aryl aldehydes in air/DMSO oxidant system .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Bromo-4-fluoro-1,3-benzothiazole-2-thiol include a molecular weight of 264.14 .科学的研究の応用

Organic Semiconductors

6-Bromo-4-fluoro-1,3-benzothiazole-2-thiol derivatives have been utilized in the synthesis of organic semiconductors. For instance, benzo[d][1,2,3]thiadiazole (BT) derivatives, closely related to 6-Bromo-4-fluoro-1,3-benzothiazole-2-thiol, have been widely employed in creating high-performance optoelectronic semiconductors. These materials have applications in transistors, solar cells, photodetectors, and thermoelectrics, showcasing significant optoelectronic properties such as high hole mobilities and power conversion efficiencies in solar cells (Chen et al., 2016).

Synthesis Methodologies

6-Bromo-4-fluoro-1,3-benzothiazole-2-thiol is a key component in novel synthetic routes for producing substituted benzothiazoles. One approach involves palladium-catalyzed thiol cross-coupling of 2-bromoanilides with alkyl thiolate, showcasing a convenient synthesis pathway for these compounds (Itoh & Mase, 2007).

Antimicrobial and Anticancer Activities

Research has also delved into the biological applications of benzothiazole derivatives, including antimicrobial and anticancer activities. Fluorinated benzothiazoles, for instance, have shown potent cytotoxic effects in vitro against various cancer cell lines without affecting nonmalignant cells. This specificity indicates their potential as antitumor agents, with particular compounds undergoing pharmaceutical development due to their promising broad-spectrum activity in the National Cancer Institute (NCI) cell panel (Hutchinson et al., 2001).

Anticancer Agent Development

Another study synthesized a series of fluorinated 3,6-diaryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, evaluating their anticancer activity against various cancer cell lines. These compounds exhibited moderate to good antiproliferative potency, indicating the potential of fluorine-substituted benzothiazoles in anticancer drug development (Chowrasia et al., 2017).

Fluorescent Probes

Furthermore, benzothiazole derivatives have been investigated as fluorescent probes for sensing biological thiols. A selective turn-on fluorescent probe based on 2-(2′-hydroxy-4′-diethylaminophenyl)benzothiazole was developed, which exhibited high sensitivity towards cysteine and glutathione. This probe was successfully applied for confocal imaging of biothiols in HepG2 cells, demonstrating its utility in biological research (Feng et al., 2016).

特性

IUPAC Name |

6-bromo-4-fluoro-3H-1,3-benzothiazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFNS2/c8-3-1-4(9)6-5(2-3)12-7(11)10-6/h1-2H,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUCKGZRNZMKIJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1F)NC(=S)S2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFNS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-4-fluoro-1,3-benzothiazole-2-thiol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone](/img/structure/B2763147.png)

![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(5-methylthiophen-2-yl)methanone](/img/structure/B2763152.png)

![tert-butyl 9-Oxa-2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B2763157.png)

![2-methyl-5-(2,3,4-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2763168.png)